molecular formula C22H20OS B14592859 Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide CAS No. 61080-11-3

Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide

Cat. No.: B14592859
CAS No.: 61080-11-3
M. Wt: 332.5 g/mol
InChI Key: YXBXQIGUXBENIV-UHFFFAOYSA-N
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Description

Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide is a chemical compound that belongs to the class of thiiranes, which are three-membered sulfur-containing heterocycles. This compound is characterized by the presence of two 4-methylphenyl groups and one phenyl group attached to the thiirane ring, along with an oxide functional group. Thiiranes are known for their reactivity and are used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(4-methylphenyl)-3-phenylthiirane with an oxidizing agent to introduce the oxide functional group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxide group back to the thiirane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracetic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiirane derivatives.

    Substitution: Various substituted thiirane compounds depending on the nucleophile used.

Scientific Research Applications

Thiirane, 2,2-bis(4-methylphenyl)-3-phenyl-, 1-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

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Properties

CAS No.

61080-11-3

Molecular Formula

C22H20OS

Molecular Weight

332.5 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-3-phenylthiirane 1-oxide

InChI

InChI=1S/C22H20OS/c1-16-8-12-19(13-9-16)22(20-14-10-17(2)11-15-20)21(24(22)23)18-6-4-3-5-7-18/h3-15,21H,1-2H3

InChI Key

YXBXQIGUXBENIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C(S2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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